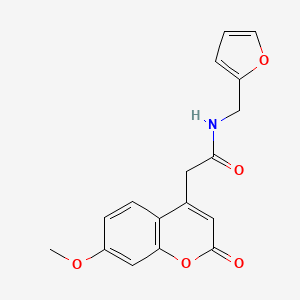

N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-21-12-4-5-14-11(8-17(20)23-15(14)9-12)7-16(19)18-10-13-3-2-6-22-13/h2-6,8-9H,7,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOMXKXDURJLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carbaldehyde, 7-methoxy-4-chloro-2H-chromen-2-one, and acetamide.

Step 1 Formation of Intermediate: Furan-2-carbaldehyde is reacted with an appropriate amine to form N-(furan-2-ylmethyl)amine.

Step 2 Coupling Reaction: The intermediate N-(furan-2-ylmethyl)amine is then coupled with 7-methoxy-4-chloro-2H-chromen-2-one.

Step 3 Acetylation: The final step involves the acetylation of the coupled product to form N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.

Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The furan ring can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Products: Oxidation typically yields carboxylic acids or aldehydes depending on the reaction conditions.

-

Reduction: : The chromenone moiety can be reduced to form dihydro derivatives.

Reagents and Conditions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Products: Reduction leads to the formation of dihydrochromenone derivatives.

-

Substitution: : The methoxy group on the chromenone ring can undergo nucleophilic substitution reactions.

Reagents and Conditions: Strong nucleophiles such as sodium methoxide (NaOMe) in methanol.

Products: Substitution reactions yield various substituted chromenone derivatives.

Scientific Research Applications

Structural Features

The compound possesses several notable structural characteristics:

- Furan Ring : Contributes to the compound's aromatic properties and biological activity.

- Acetamide Moiety : Enhances solubility and reactivity.

- 7-Methoxy-2-oxo-2H-chromen : Imparts additional pharmacological properties.

Molecular Formula

The molecular formula of N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is , with a molecular weight of approximately 325.34 g/mol.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

Case Study

A study evaluating the compound's efficacy on MCF-7 cells reported an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest activity against various bacterial strains, including:

- Gram-positive Bacteria : Such as Staphylococcus aureus.

- Gram-negative Bacteria : Including Escherichia coli.

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects by modulating pro-inflammatory cytokines and signaling pathways associated with inflammation. This suggests its applicability in treating inflammatory conditions .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

- Formation of the furan ring.

- Introduction of the acetamide group.

- Functionalization at the chromen moiety.

Optimization techniques such as continuous flow reactors and advanced purification methods like chromatography can enhance yield and purity during synthesis .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is not fully understood but may involve:

Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

Pathways: The compound could modulate signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.

N-(furan-2-ylmethyl)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its pharmacokinetic properties.

Uniqueness

N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is unique due to the combination of its furan, chromenone, and acetamide moieties, which confer distinct chemical and biological properties. The presence of the methoxy group on the chromenone ring may enhance its lipophilicity and influence its interaction with biological targets.

Biological Activity

N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a compound of interest due to its structural complexity and potential biological activities. This article delves into its biological activity, synthesizing existing research findings, and highlighting case studies that showcase its pharmacological potential.

Chemical Structure and Properties

The compound features a furan ring, a methoxy-substituted chromenone moiety, and an acetamide group. These structural components contribute to its reactivity and interaction with biological targets. The presence of electron-withdrawing groups, such as the methoxy group, enhances its solubility and potential bioactivity.

Structural Formula

The chemical structure can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of coumarin and furan have shown effectiveness against various cancer cell lines. A study on related compounds demonstrated IC50 values lower than 10 µM against several cancer types, indicating potent cytotoxic effects .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on similar furan-containing compounds has revealed their effectiveness against both Gram-positive and Gram-negative bacteria. Notably, derivatives with specific substitutions have been linked to enhanced antibacterial potency .

The biological activity of this compound may be attributed to its ability to interact with key biological targets, including enzymes and receptors involved in cell signaling pathways. For example, studies have shown that compounds with similar structures can inhibit the activity of enzymes like topoisomerase and cyclooxygenase, which are critical in cancer progression .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of coumarin derivatives, including those structurally related to this compound. The results highlighted significant growth inhibition in A431 and MCF7 cell lines with IC50 values ranging from 5 to 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of furan derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain modifications increased the minimum inhibitory concentration (MIC) significantly, suggesting that the furan moiety plays a crucial role in enhancing antimicrobial activity .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(furan-3-ylmethyl)-acetamide | Furan ring, acetamide | Moderate anticancer activity |

| 8-Methoxyquinoline derivative | Quinoline structure | Antimicrobial and antiviral |

| 4-Amino-N-(furan-2-ylmethyl)benzamide | Furan ring, amine group | High anticancer potency |

This table illustrates how variations in structure can lead to differing biological activities.

Q & A

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the chromenone core via cyclization of substituted coumarin derivatives under acidic or basic conditions.

- Step 2 : Introduction of the methoxy group at the 7-position using methylation reagents like dimethyl sulfate or iodomethane.

- Step 3 : Condensation of the chromenone intermediate with furfurylamine derivatives in the presence of coupling agents (e.g., EDC/HOBt) to form the acetamide bond . Reaction conditions (temperature, solvent, catalyst purity) must be tightly controlled to optimize yield, which ranges from 40–65% in reported analogs .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the methoxy group at C7 appears as a singlet near δ 3.8 ppm in 1H NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromenone lactone) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What initial biological activities have been reported for structurally similar compounds?

Analogous chromenone-acetamide hybrids exhibit:

- Antioxidant activity : IC50 values of 10–50 μM in DPPH radical scavenging assays .

- Anti-inflammatory effects : Inhibition of iNOS (inducible nitric oxide synthase) with IC50 ~15 μM in RAW 264.7 macrophage models .

- Anticancer potential : Moderate cytotoxicity (EC50 = 20–100 μM) against HeLa and MCF-7 cell lines .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalyst Screening : Use of piperidine or DMAP accelerates condensation reactions, reducing side products .

- Temperature Control : Maintaining 60–80°C during cyclization minimizes decomposition . Yield improvements (up to 75%) are achievable via Design of Experiments (DoE) approaches to identify critical parameters .

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

- Reassess Docking Parameters : Adjust force fields (e.g., OPLS_2005 vs. AMBER) and solvation models in software like Schrödinger to better reflect physiological conditions .

- Validate with Orthogonal Assays : Pair in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .

- Consider Metabolic Stability : Use microsomal assays to evaluate compound degradation, which may explain reduced in vivo efficacy .

Q. What advanced computational methods predict this compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .

- Free Energy Perturbation (FEP) : Quantify binding free energy changes for mutagenesis studies .

- Pharmacophore Modeling : Identify critical hydrogen-bonding (e.g., chromenone C=O) and hydrophobic interactions (furan ring) with targets like cyclooxygenase-2 (COX-2) .

Comparative Analysis of Structural Analogs

| Compound Name | Structural Features | Bioactivity (IC50/EC50) | Key Reference |

|---|---|---|---|

| N-(4-methoxybenzyl)-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide | Methoxybenzyl group, dimethyl chromenone | Antioxidant: IC50 = 12 μM | |

| N-(5-chlorobenzimidazol-2-yl)-2-((7-methoxy-2-oxochromen-4-yl)oxy)acetamide | Benzimidazole-chromenone hybrid | Anti-inflammatory: iNOS IC50 = 15 μM | |

| 7-Methoxychromone | Minimal chromenone core | Anticancer: EC50 = 85 μM (HeLa) |

Methodological Recommendations

- Contradiction Analysis : Use Bland-Altman plots to compare bioactivity data across labs .

- Crystallography : Employ SHELXL for high-resolution structure refinement to resolve ambiguous substituent positions .

- In Vivo Testing : Adopt rat paw edema models (e.g., carrageenan-induced) for anti-inflammatory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.